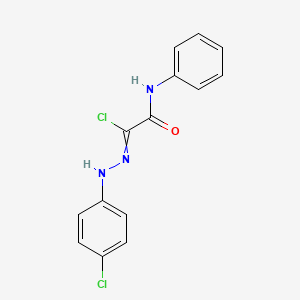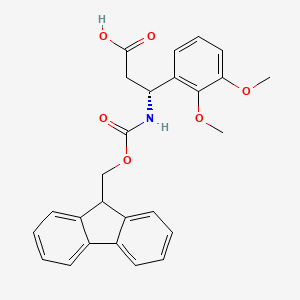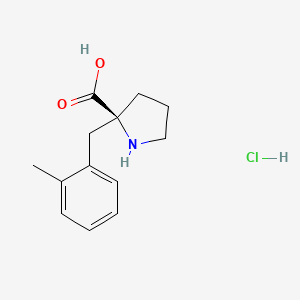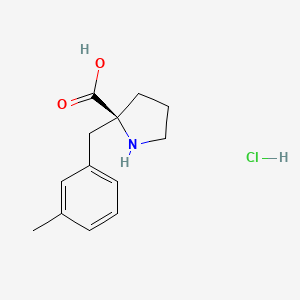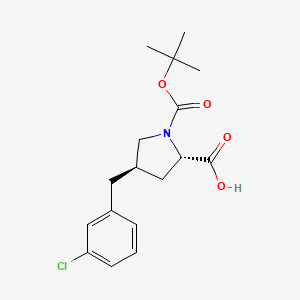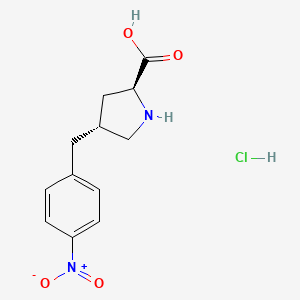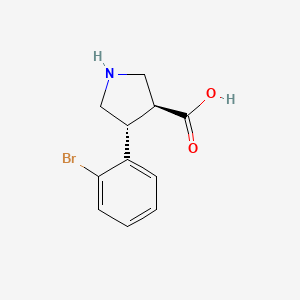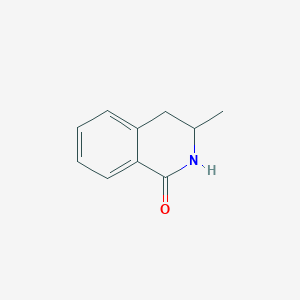
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one
描述
3-Methyl-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound with the molecular formula C10H11NO. This compound is part of the isoquinolinone family, which is known for its diverse biological and pharmacological properties. The structure of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one includes a fused ring system with a nitrogen atom, making it a valuable scaffold in medicinal chemistry .
准备方法
The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several routes. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s availability for various applications .
化学反应分析
3-Methyl-3,4-dihydro-2H-isoquinolin-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-alkylated derivatives, while reduction can produce dihydroisoquinolinones .
科学研究应用
3-Methyl-3,4-dihydro-2H-isoquinolin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
作用机制
The mechanism by which 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways . The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules .
相似化合物的比较
3-Methyl-3,4-dihydro-2H-isoquinolin-1-one can be compared with other similar compounds, such as:
7-Methyl-3,4-dihydro-2H-isoquinolin-1-one: This compound has a similar structure but with a methyl group at the 7-position, which can influence its biological activity.
3,3-Dimethyl-3,4-dihydro-1(2H)-isoquinolinone: This derivative has two methyl groups at the 3-position, affecting its chemical reactivity and stability.
1,4-Dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)-2H-isoquinolin-3-one: This compound is an analog used in studies related to acetylcholine release and has different pharmacological properties.
The uniqueness of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs .
属性
IUPAC Name |
3-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCBNZSMWMIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385110 | |
| Record name | 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35690-67-6 | |
| Record name | 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)
![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)
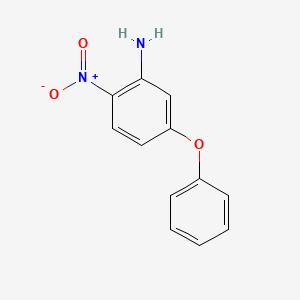
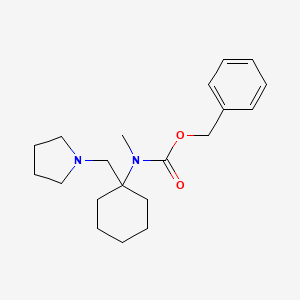
![methyl [(2-oxobenzo[d]oxazol-3(2h)-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1597122.png)
